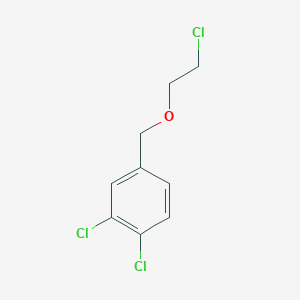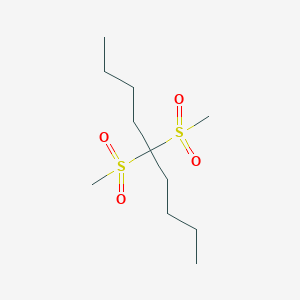![molecular formula C18H13Cl4N3S2 B14733869 4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine CAS No. 6307-34-2](/img/structure/B14733869.png)
4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine is a chemical compound characterized by the presence of a pyrimidine ring substituted with two 2,4-dichlorobenzylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine typically involves the reaction of 2,4-dichlorobenzyl mercaptan with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the pyrimidine ring or the chlorobenzyl groups.
Substitution: The chlorobenzyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine: Another pyrimidine derivative with similar structural features.
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: A compound with a pyrimidine core and different substituents.
Uniqueness
4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine is unique due to the presence of two 2,4-dichlorobenzylsulfanyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
6307-34-2 |
|---|---|
Molecular Formula |
C18H13Cl4N3S2 |
Molecular Weight |
477.3 g/mol |
IUPAC Name |
4,6-bis[(2,4-dichlorophenyl)methylsulfanyl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H13Cl4N3S2/c19-12-3-1-10(14(21)5-12)8-26-16-7-17(25-18(23)24-16)27-9-11-2-4-13(20)6-15(11)22/h1-7H,8-9H2,(H2,23,24,25) |
InChI Key |
IGFVKNGNFGWLRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=CC(=NC(=N2)N)SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
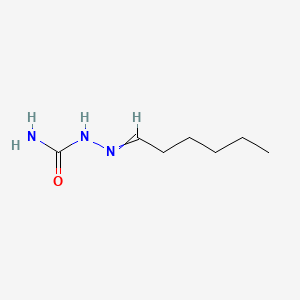
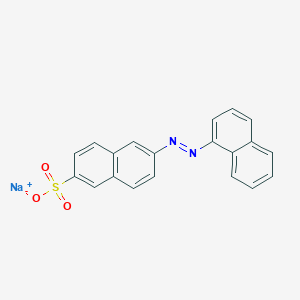
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
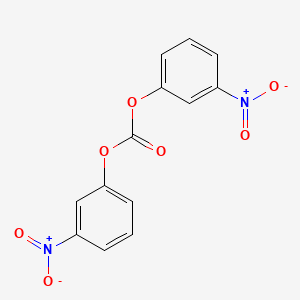
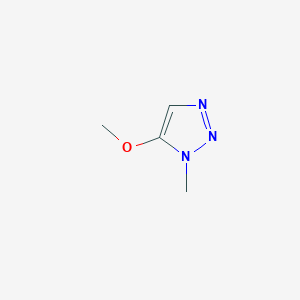
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
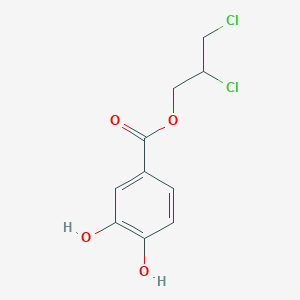
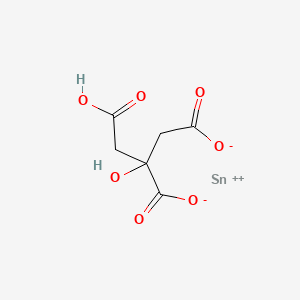
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
